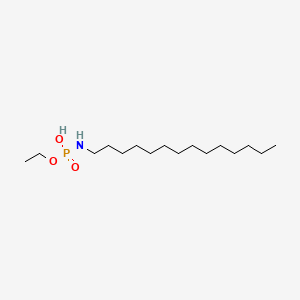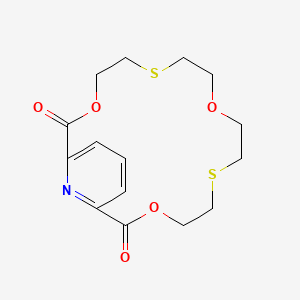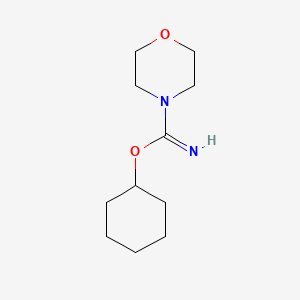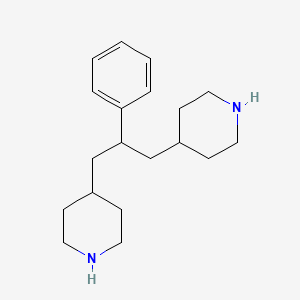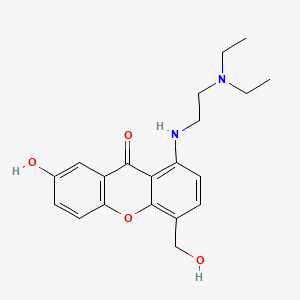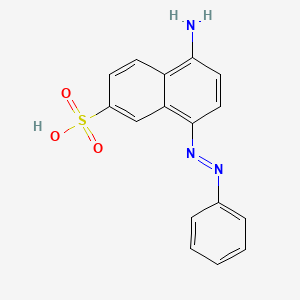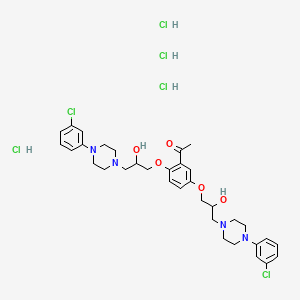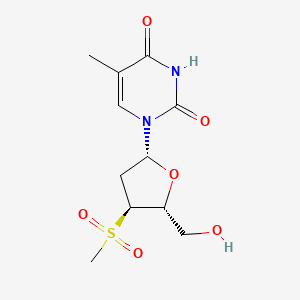
2-Sulfanilamido-4-ethyl-2-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanilamido-4-ethyl-2-thiazoline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanilamido-4-ethyl-2-thiazoline typically involves the cyclization of suitable amine and thiol precursors. One common method is the reaction of aniline derivatives with thiourea under acidic conditions, followed by cyclization to form the thiazoline ring . The reaction conditions often include refluxing in solvents like ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanilamido-4-ethyl-2-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolines .
Wissenschaftliche Forschungsanwendungen
2-Sulfanilamido-4-ethyl-2-thiazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Sulfanilamido-4-ethyl-2-thiazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s sulfur and nitrogen atoms play a crucial role in its binding to target enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Sulfanilamido-4-ethyl-2-thiazoline is unique due to its specific substitution pattern and the presence of both sulfanilamido and ethyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5418-98-4 |
|---|---|
Molekularformel |
C11H15N3O2S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-amino-N-(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S2/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10/h3-6,9H,2,7,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZLQKLYQOJPEFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



